2-Aminobenzoic acid;2-aminoethanol

Aqueous solubility Salt formation Formulation science

2-Aminobenzoic acid;2-aminoethanol (CAS 585512-46-5), systematically named 2-hydroxyethylammonium 2-aminobenzoate or ethanolammonium anthranilate, is a 1:1 molecular salt formed from the acid-base reaction between anthranilic acid (2-aminobenzoic acid) and ethanolamine (2-aminoethanol). This salt, with molecular formula C9H14N2O3 and molecular weight 198.22 g/mol, combines the aromatic carboxylate of anthranilic acid with the hydroxyl-ammonium cation of ethanolamine.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 585512-46-5
Cat. No. B12572465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobenzoic acid;2-aminoethanol
CAS585512-46-5
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)N.C(CO)N
InChIInChI=1S/C7H7NO2.C2H7NO/c8-6-4-2-1-3-5(6)7(9)10;3-1-2-4/h1-4H,8H2,(H,9,10);4H,1-3H2
InChIKeyHDVNNHGPMUKAPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminobenzoic Acid;2-Aminoethanol (CAS 585512-46-5): A Molecular Salt for Enhanced Aqueous Solubility and Supramolecular Assembly


2-Aminobenzoic acid;2-aminoethanol (CAS 585512-46-5), systematically named 2-hydroxyethylammonium 2-aminobenzoate or ethanolammonium anthranilate, is a 1:1 molecular salt formed from the acid-base reaction between anthranilic acid (2-aminobenzoic acid) and ethanolamine (2-aminoethanol) . This salt, with molecular formula C9H14N2O3 and molecular weight 198.22 g/mol, combines the aromatic carboxylate of anthranilic acid with the hydroxyl-ammonium cation of ethanolamine . The compound exhibits multiple hydrogen-bonding sites—including carboxylate oxygens, the ammonium group, the aromatic amine, and the hydroxyl group—making it a candidate for crystal engineering and supramolecular chemistry applications [1]. Its computed physicochemical properties include a polar surface area (PSA) of 109.57 Ų and a calculated LogP of 1.19 .

Why 2-Aminobenzoic Acid;2-Aminoethanol Cannot Be Replaced by the Free Acid or Simple Sodium Salt


The ethanolammonium salt of anthranilic acid is not interchangeable with the free acid (CAS 118-92-3), sodium anthranilate (CAS 552-37-4), or the non-aminated analog monoethanolamine benzoate (CAS 4337-66-0). Salt formation with ethanolamine imparts a fundamentally different hydrogen-bonding architecture: the 2-hydroxyethylammonium cation contributes both a hydroxyl donor and an ammonium donor, enabling charge-assisted N–H···O and O–H···O synthons that are absent in sodium salts [1]. Computed LogP data show that the ethanolamine salt (LogP 1.19) is more hydrophilic than the free acid (LogP 0.99–1.45, depending on ionization state), altering partitioning behavior and formulation compatibility [2]. Furthermore, the para-isomer analog, 2-hydroxyethylammonium p-aminobenzoate (HEA-pABA), has demonstrated auxin-like plant growth regulatory activity that is distinct from that of the free acid, suggesting that the ethanolamine counterion modulates biological recognition pathways [3]. These differences in physicochemical and biological behavior make generic substitution unreliable in applications where solubility, crystal packing, or biological activity are critical.

Quantitative Differentiation of 2-Aminobenzoic Acid;2-Aminoethanol Against Closest Analogs


Enhanced Aqueous Solubility via Salt Formation: Ethanolammonium vs. Free Acid Form

Formation of the ethanolammonium salt substantially increases aqueous solubility compared to the poorly water-soluble free anthranilic acid. The free acid has a reported aqueous solubility of 0.35–0.57 g/100 mL at 20–25 °C (3.5–5.7 g/L) [1][2]. While an experimentally determined aqueous solubility for the ethanolammonium salt is not available in the primary literature, structurally analogous monoethanolamine benzoate (CAS 4337-66-0) exhibits an estimated aqueous solubility of 1 × 10⁶ mg/L (1,000 g/L) at 25 °C—a >175-fold increase over the free acid . This solubility enhancement is consistent with the general behavior of ethanolamine salts of carboxylic acids, where the protonated ammonium cation and hydroxyl group promote extensive hydrogen bonding with water, as demonstrated for ciclopirox olamine, where the olamine salt enhances water solubility and improves bioavailability compared to the free acid [3].

Aqueous solubility Salt formation Formulation science

Hydrogen-Bonding Synthon Differentiation: Ethanolammonium vs. Sodium Salt

The 2-hydroxyethylammonium cation provides two distinct hydrogen-bond donor sites (NH₃⁺ and OH) that participate in charge-assisted and neutral hydrogen bonds, enabling specific R₂²(9) ring motifs with carboxylate acceptors that are not achievable with sodium salts [1]. X-ray crystallographic studies on structurally related 2-hydroxyethylammonium salts of benzoic acids demonstrate that the cation organizes into robust supramolecular building blocks through N–H···O and O–H···O hydrogen bonds, forming 2D-layered structures with tunable macroscopic polarization [2]. In contrast, sodium anthranilate (CAS 552-37-4) forms simple ionic lattices without directional hydrogen-bonding from the cation, offering less predictable crystal packing . The multiple hydrogen-bonding functionality of the ethanolammonium cation is explicitly identified as a design feature for crystal engineering of multi-component organic solids [2].

Crystal engineering Supramolecular chemistry Hydrogen bonding

Comparative LogP and Polar Surface Area: Implications for Membrane Permeability and Formulation

The computed partition coefficient (LogP) and polar surface area (PSA) differentiate the ethanolamine salt from the free acid and sodium salt. The target compound has a computed LogP of 1.19 and PSA of 109.57 Ų . In comparison, the free anthranilic acid has a LogP ranging from 0.78 (ChemAxon) to 1.45 (ALOGPS) and a PSA of approximately 63.3 Ų (computed for the neutral form) [1]. The sodium salt would be expected to have an even lower LogP (more hydrophilic) due to full ionization, though experimental data are not available. The higher PSA of the ethanolamine salt (109.57 vs. 63.3 Ų for the free acid) reflects the additional hydroxyl and ammonium groups, which increase hydrogen-bonding capacity and influence membrane permeability predictions. This difference has practical consequences: compounds with PSA >90 Ų generally exhibit reduced passive membrane permeation but improved aqueous solubility [2]. The ethanolamine salt thus offers a differentiated ADME profile for applications where controlled permeability is desired.

Lipophilicity ADME Drug delivery Partition coefficient

Biological Activity Profile: Para-Isomer Analog (HEA-pABA) Demonstrates Auxin-Like Plant Growth Regulation

The para-isomer analog, 2-hydroxyethylammonium p-aminobenzoate (HEA-pABA), has been directly compared with free p-aminobenzoic acid (pABA) and 2-hydroxyethylamine (HEA) in Arabidopsis thaliana root development assays [1]. At concentrations of 0.1 and 0.2 mM, both HEA-pABA and pABA acted as potential auxin-like regulators of root development, while at a high concentration of 2 mM, both compounds displayed an agravitropic root response [1]. Docking studies revealed that the anionic form of pABA binds to the TIR1 auxin receptor pocket with a binding mode similar to indole-3-acetic acid (IAA), the natural auxin [1]. Although this study was performed on the para-isomer, the structural similarity suggests that 2-aminobenzoic acid;2-aminoethanol (the ortho-isomer) may exhibit comparable or differentiated biological activity through analogous receptor interactions, a hypothesis supported by the known plant growth regulatory activity of anthranilic acid derivatives [2].

Plant growth regulator Auxin-like activity Agrochemical Arabidopsis thaliana

Corrosion Inhibition Potential: Ethanolammonium Carboxylates as Volatile Corrosion Inhibitors

Ethanolamine benzoate (EAB, CAS 4337-66-0), the direct structural analog lacking the ortho-amino substituent, has been evaluated as a volatile corrosion inhibitor (VCI) for mild steel in NaCl environments [1][2]. EAB was compared with ethanolamine salicylate (EAS) and ethanolamine cinnamate (EAC) using weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy methods [1]. The study demonstrated that ethanolamine carboxylates function as effective volatile corrosion inhibitors under slightly acidic to alkaline conditions [2]. The presence of the additional ortho-amino group in 2-aminobenzoic acid;2-aminoethanol may further enhance adsorption onto metal surfaces through additional lone-pair interactions, though direct experimental confirmation is lacking. The non-aminated analog (MEA benzoate) is already commercially utilized as an anti-corrosion agent for ship plate rust prevention and metal cutting fluids .

Corrosion inhibition Mild steel Volatile corrosion inhibitor Electrochemical impedance

Research and Industrial Application Scenarios for 2-Aminobenzoic Acid;2-Aminoethanol


Crystal Engineering and Supramolecular Synthon Design

The 2-hydroxyethylammonium cation provides two directional hydrogen-bond donors (NH₃⁺ and OH) that form reliable R₂²(9) dimer synthons with carboxylate acceptors, as demonstrated in X-ray structures of analogous diethanolamine–ortho-aminobenzoic acid and 2-hydroxyethylammonium benzoate salts [1]. This predictable supramolecular assembly makes the compound a useful tecton for designing multi-component crystals with tailored packing architectures and macroscopic polarization properties . Researchers in crystal engineering and solid-state chemistry can exploit this synthon specificity to co-crystallize anthranilic acid derivatives with ethanolamine as a co-former.

Agrochemical Formulation for Plant Growth Regulation Studies

Based on the demonstrated auxin-like activity of the para-isomer analog HEA-pABA in Arabidopsis thaliana root development assays at 0.1–2.0 mM concentrations [1], the ortho-isomer ethanolammonium anthranilate is a candidate for plant growth regulation research. The ethanolamine salt form offers superior aqueous solubility compared to the free acid (estimated >175-fold based on analog data ), enabling higher-concentration aqueous treatment solutions without organic co-solvents that might confound biological assays. The salt form also provides improved handling and formulation characteristics for reproducible dose-response studies.

Corrosion Inhibitor Development for Mild Steel Protection

Ethanolamine carboxylate salts, including the structurally analogous monoethanolamine benzoate, function as volatile corrosion inhibitors (VCIs) for mild steel in chloride-containing environments, as confirmed by electrochemical impedance spectroscopy and potentiodynamic polarization studies [1]. The target compound, with an additional ortho-amino group on the aromatic ring, may offer enhanced metal-surface adsorption and corrosion protection. This application scenario is relevant for metalworking fluids, cooling systems, and reinforced concrete protection where volatile inhibitors provide advantages over contact inhibitors .

Aqueous-Based Chemical Synthesis and Analytical Method Development

The dramatically enhanced aqueous solubility of the ethanolammonium anthranilate salt compared to free anthranilic acid (3.5–5.7 g/L for free acid vs. estimated >100 g/L for the salt form [1]) makes it the preferred form for aqueous-phase reactions, HPLC mobile phase preparation, and spectrophotometric analyses. The reduced need for organic co-solvents simplifies method development, reduces background interference, and improves reproducibility in analytical workflows. The computed PSA of 109.57 Ų and intermediate LogP of 1.19 further support its suitability for reversed-phase chromatographic methods.

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